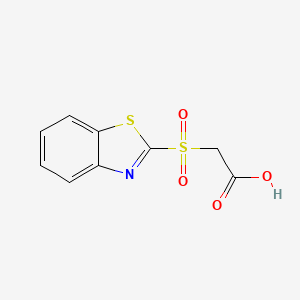![molecular formula C15H18N4O4 B12056845 (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclopentylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine typically involves multiple steps:
-
Formation of the Cyclopentylidene Intermediate: : The initial step involves the preparation of the cyclopentylidene intermediate. This can be achieved through the reaction of a suitable cyclopentanone derivative with an alkylating agent under basic conditions.
-
Introduction of the Dinitrophenyl Group: : The next step involves the nitration of a phenyl ring to introduce the dinitrophenyl group. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
-
Coupling Reaction: : The final step is the coupling of the cyclopentylidene intermediate with the dinitrophenyl derivative. This is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
-
Reduction: : Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydrazone formation and cleavage. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the dinitrophenyl group suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine involves its interaction with molecular targets through its hydrazone linkage and dinitrophenyl group. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine: Similar compounds include other hydrazones with different substituents on the phenyl ring or the cyclopentylidene moiety.
Hydrazones: Compounds such as benzaldehyde phenylhydrazone and acetone phenylhydrazone share similar structural features but differ in their specific substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a dinitrophenyl group with a cyclopentylidene moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-propan-2-ylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H18N4O4/c1-9(2)12-6-4-10(3)15(12)17-16-13-7-5-11(18(20)21)8-14(13)19(22)23/h5,7-8,10,16H,4,6H2,1-3H3/b17-15+ |
InChI Key |
ZALKZLTYDBGFJP-BMRADRMJSA-N |
Isomeric SMILES |
CC\1CCC(=C(C)C)/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1CCC(=C(C)C)C1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
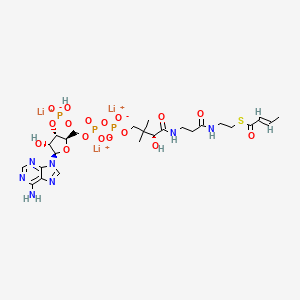
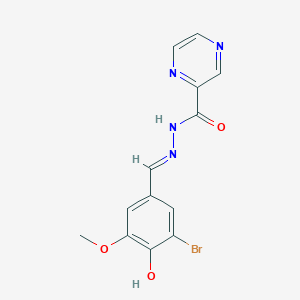
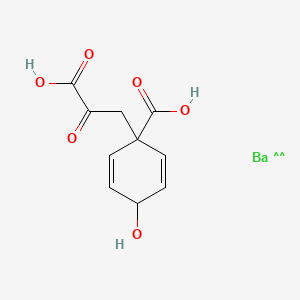

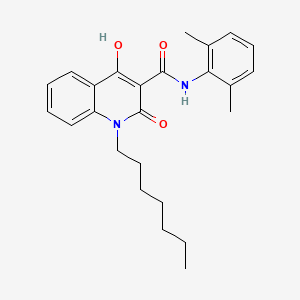


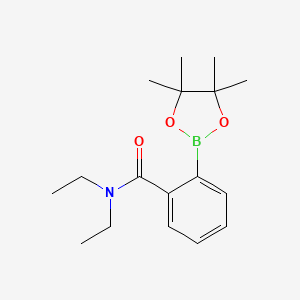

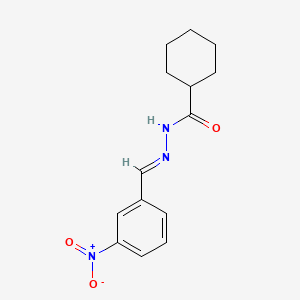
![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)
